![molecular formula C8H11NO4S B163985 2-Ethoxyphenyl sulfamate CAS No. 128276-53-9](/img/structure/B163985.png)
2-Ethoxyphenyl sulfamate
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Overview
Description
2-Ethoxyphenyl sulfamate, also known as EOPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamate compounds, which have been found to have various applications in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
The mechanism of action of 2-Ethoxyphenyl sulfamate involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This, in turn, leads to a decrease in the pH of biological fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
2-Ethoxyphenyl sulfamate has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the decrease in the production of bicarbonate ions, and the increase in the concentration of carbon dioxide. These effects can have various implications for biological processes, including acid-base regulation, neuronal activity, and ion transport.
Advantages and Limitations for Lab Experiments
2-Ethoxyphenyl sulfamate has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-Ethoxyphenyl sulfamate, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its applications in material science and agrochemicals.
In conclusion, 2-Ethoxyphenyl sulfamate is a chemical compound that has been widely used in scientific research due to its various applications. Its mechanism of action involves the inhibition of carbonic anhydrase, which can have various physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on 2-Ethoxyphenyl sulfamate, which can have significant implications for various fields of study.
Scientific Research Applications
2-Ethoxyphenyl sulfamate has been extensively used in scientific research due to its various applications. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH of biological fluids. 2-Ethoxyphenyl sulfamate has also been shown to exhibit anticonvulsant and neuroprotective activities, making it a potential candidate for the treatment of neurological disorders.
properties
CAS RN |
128276-53-9 |
---|---|
Product Name |
2-Ethoxyphenyl sulfamate |
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2-ethoxyphenyl) sulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-2-12-7-5-3-4-6-8(7)13-14(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
InChI Key |
GALYTZAHXNSNBM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)N |
Canonical SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)N |
synonyms |
Sulfamic acid, 2-ethoxyphenyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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